![molecular formula C13H19NO6 B13485327 2-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13485327.png)
2-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a complex organic compound with the molecular formula C13H21NO6. It is a derivative of azabicyclohexane, featuring tert-butoxycarbonyl and methoxycarbonyl functional groups. This compound is primarily used as a building block in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves multiple steps. One common method includes the protection of the amine group using tert-butoxycarbonyl (Boc) protection. The reaction conditions often involve the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The methoxycarbonyl group can be introduced using methyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize impurities and maximize the yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Ester or amide derivatives.
Applications De Recherche Scientifique
2-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with various molecular targets. The tert-butoxycarbonyl group acts as a protecting group for amines, preventing unwanted reactions during synthesis. The methoxycarbonyl group can participate in esterification and amidation reactions, facilitating the formation of complex molecules. The azabicyclohexane core provides structural rigidity, influencing the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-4-carboxylic acid
- 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid
Uniqueness
2-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to the presence of both tert-butoxycarbonyl and methoxycarbonyl groups, which provide distinct reactivity and protection during synthesis. The azabicyclohexane core adds structural rigidity, making it a valuable building block in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C13H19NO6 |
|---|---|
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
4-methoxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C13H19NO6/c1-11(2,3)20-10(18)14-7-12(9(17)19-4)5-13(14,6-12)8(15)16/h5-7H2,1-4H3,(H,15,16) |
Clé InChI |
BQYQYSWKWIIANP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(CC1(C2)C(=O)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


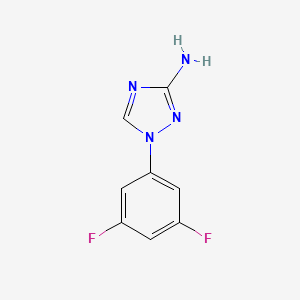

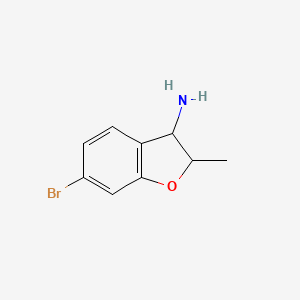
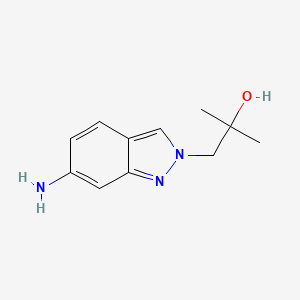
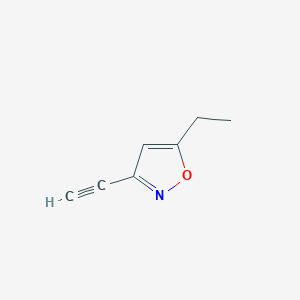
![3,5-Bis(methylsulfanyl)-2,4-diazabicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13485271.png)
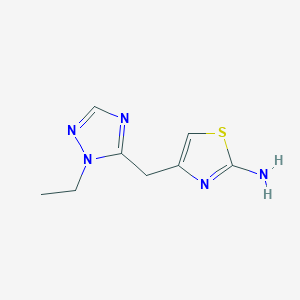
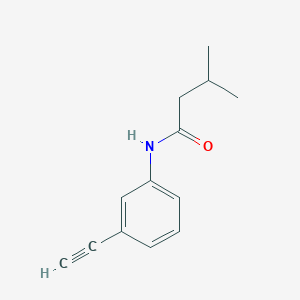

![(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13485292.png)

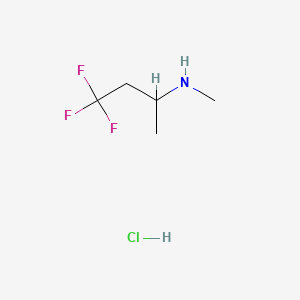

![2-[(2E)-2-[(2E)-2-[[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-5-methoxy-1,3-benzothiazol-3-yl]ethanol;chloride](/img/structure/B13485310.png)
